Ethyl 6-hydroxyisoquinoline-1-carboxylate
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Overview
Description
Ethyl 6-hydroxyisoquinoline-1-carboxylate is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-hydroxyisoquinoline-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal, followed by cyclization and subsequent esterification to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxyisoquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-oxoisoquinoline-1-carboxylate, while reduction may produce 6-hydroxyisoquinoline-1-carboxylic acid.
Scientific Research Applications
Ethyl 6-hydroxyisoquinoline-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its isoquinoline scaffold which is present in many bioactive compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-hydroxyisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Ethyl 6-hydroxyisoquinoline-1-carboxylate can be compared with other isoquinoline derivatives such as:
Isoquinoline: The parent compound, which lacks the hydroxyl and ester groups.
6-Hydroxyisoquinoline: Similar but lacks the ester group.
1-Carboxyisoquinoline: Similar but lacks the hydroxyl group.
The presence of both the hydroxyl and ester groups in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 6-hydroxyisoquinoline-1-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)11-10-4-3-9(14)7-8(10)5-6-13-11/h3-7,14H,2H2,1H3 |
InChI Key |
OUSWEKUDJNPOAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1C=CC(=C2)O |
Origin of Product |
United States |
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